molecular formula C26H27N3O3 B3020279 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 439138-68-8

2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B3020279
CAS No.: 439138-68-8
M. Wt: 429.52
InChI Key: UOTKOSPWRPBAHG-UHFFFAOYSA-N
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Description

2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.52. The purity is usually 95%.
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Biological Activity

The compound 2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzimidazole core substituted with a dimethoxyphenyl group and an isopropyl-phenylacetamide moiety. Its molecular formula is C₁₈H₁₈N₂O₂, and it exhibits several important functional groups that contribute to its biological activity.

Anticancer Properties

Benzimidazole derivatives are known for their anticancer properties, often acting through multiple mechanisms. The specific compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound disrupts microtubule polymerization, induces apoptosis, and inhibits key receptors involved in cancer progression such as topoisomerases and epidermal growth factor receptors (EGFR) .
  • Cytotoxicity : Research indicates that derivatives with electron-donating groups on the phenyl ring significantly enhance anticancer activity. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against A549 lung cancer cells .

Other Biological Activities

Beyond its anticancer potential, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Benzimidazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of specific substituents can enhance this activity .
  • Antiparasitic Effects : Some studies have indicated that related compounds show efficacy against intestinal parasites such as Giardia intestinalis and Trichomonas vaginalis, suggesting a broader spectrum of biological activity .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several benzimidazole derivatives, including those structurally similar to the compound . The results showed that certain derivatives exhibited superior cytotoxicity against A549 cells with IC₅₀ values as low as 11.75 µg/mL .
  • Mechanistic Studies : In vitro assays demonstrated that the compound induced G2/M cell cycle arrest in cancer cells, leading to increased apoptosis rates. This suggests that the compound may be effective in targeting rapidly dividing cancer cells .

Comparative Analysis

The following table summarizes the biological activities and IC₅₀ values of selected benzimidazole derivatives:

Compound NameIC₅₀ (µg/mL)Mechanism of Action
2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole11.75Microtubule disruption
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)3.95Apoptosis induction
1H-benzimidazole-6-carboxamides15.00Topoisomerase inhibition

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-18(2)29(20-10-6-5-7-11-20)25(30)17-28-22-13-9-8-12-21(22)27-26(28)19-14-15-23(31-3)24(16-19)32-4/h5-16,18H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKOSPWRPBAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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